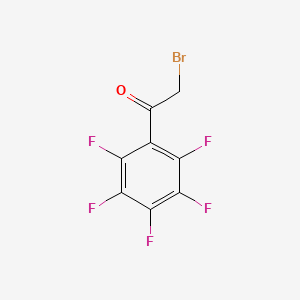

Pentafluorophenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYHGZNFDGHGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379755 | |

| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-16-7 | |

| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Pentafluorophenacyl Bromide in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenacyl bromide, more commonly referred to in scientific literature as 2,3,4,5,6-Pentafluorobenzyl Bromide (PFB-Br), stands as a cornerstone derivatization agent in modern analytical research. Its primary utility lies in the chemical modification of a diverse range of analytes, rendering them amenable to highly sensitive detection methods. This technical guide provides an in-depth exploration of the core applications of PFB-Br, focusing on its use in chromatography and mass spectrometry. It details quantitative performance data, comprehensive experimental protocols for key analyte classes, and visualizes the underlying chemical and procedural workflows, serving as a vital resource for professionals in analytical chemistry, environmental science, and drug development.

Core Applications in Research

This compound is a versatile alkylating agent that reacts with nucleophilic functional groups to form stable, volatile, and highly electron-capturing derivatives. This transformation is critical for enhancing the detectability of target molecules in complex matrices.

The principal applications of PFB-Br in research include:

-

Derivatization for Gas Chromatography (GC): The introduction of the pentafluorobenzyl group significantly improves the volatility and thermal stability of polar analytes, making them suitable for GC analysis. Crucially, the polyfluorinated ring is strongly electrophilic (electron-capturing). This property allows for exceptionally low detection limits when using an Electron Capture Detector (GC-ECD) or when employing Negative Chemical Ionization (NCI) in Mass Spectrometry (GC-MS).[1]

-

Analysis of Carboxylic Acids: PFB-Br is extensively used for the trace-level quantification of carboxylic acids, including short-chain fatty acids (SCFAs), long-chain fatty acids, and prostaglandins. The resulting PFB esters are readily analyzed by GC-MS.

-

Quantification of Phenols: Environmental and biological monitoring often requires the measurement of phenols and their halogenated derivatives. PFB-Br converts these compounds into their corresponding PFB ethers, enabling sensitive detection by GC-ECD or GC-MS.[2]

-

Determination of Thiols (Mercaptans): PFB-Br reacts with thiol groups to form stable thioether derivatives.[3][4] This is applied in the analysis of volatile sulfur compounds, which are important in food chemistry and environmental science.

-

Analysis of Inorganic Anions: The reagent is also effective for derivatizing inorganic anions such as nitrite, nitrate, and cyanide, allowing for their analysis in biological and environmental samples by GC-MS.[1][5]

General Reaction Mechanism

The derivatization reaction is a nucleophilic substitution (typically SN2) where a nucleophile (such as a carboxylate, phenoxide, or thiolate anion) displaces the bromide ion from the benzylic carbon of PFB-Br. The reaction is typically facilitated by a base, which deprotonates the analyte to generate the more reactive anionic nucleophile.

Figure 1. General reaction scheme for the derivatization of an analyte (R-XH) with PFB-Br.

Quantitative Data Presentation

The effectiveness of PFB-Br derivatization is demonstrated by the low detection limits achieved for various analytes and the high efficiency of the reaction.

| Analyte Class | Specific Analytes | Matrix | Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reaction Yield / Recovery | Reference |

| Carboxylic Acids | Perfluoroalkyl Carboxylic Acids (PFCAs) | Tap Water | GC-MS | LOD: 0.1 - 0.28 ng/L; LOQ: 0.3 - 0.84 ng/L | 86 - 92% (conversion yield) | [6][7] |

| Fluoroacetic Acid | Beverages | GC-ECD | LOD: 0.10 - 0.20 µg/mL | - | ||

| 2,4-Dichlorophenoxyacetic acid | Urine/Serum | GC-MS (SIM) | LOD: 10 ng/mL | - | [8] | |

| Phenols | Halogenated Phenols | Water | GC-MS | LOD: 0.0066 - 0.0147 µg/L | >90% (recovery) | [2][9] |

| Halogenated Phenols | Air | GC-MS | LOD: 0.0033 - 0.0073 µg/m³ | >90% (recovery) | [2][9] | |

| Halogenated Phenols | Sediment | GC-MS | LOD: 0.33 - 0.73 µg/kg | >90% (recovery) | [2][9] | |

| Various Phenols | River Water | GC-NCI-MS | 2.6 - 290 fg (instrumental) | - | [10] | |

| Thiols | n-Butyl & Phenyl Mercaptans | - | GC-FID | Sub-ppm levels | High yields |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the derivatization of key analyte classes using PFB-Br.

Protocol for Short-Chain Fatty Acids (SCFAs) in Biological Samples

This protocol is adapted for the simultaneous extraction and derivatization of SCFAs from samples like tissue or feces for analysis by GC-MS.

Materials:

-

PFB-Br solution: Prepare a 172 mM solution in methanol. Note: Commercial PFB-Br can contain acidic impurities. To purify, dissolve PFB-Br in hexane (e.g., 26.2 µL in 1 mL), wash three times with an equal volume of ultrapure water, retain the upper hexane layer, evaporate the hexane with N₂, and resuspend the remaining PFB-Br oil in the original volume of methanol.[11]

-

Catalyst: N,N-Diisopropylethylamine (DIPEA).

-

Internal Standards (IS): Isotope-labeled SCFAs (e.g., ¹³C-labeled sodium acetate).

-

Extraction Solvent: Hexane or Isooctane.

-

Quenching/Wash Solution: 0.9% (w/v) Sodium Chloride in water.

Procedure:

-

Sample Preparation: Homogenize a weighed amount (10-100 mg) of frozen sample in a 2.0 mL microcentrifuge tube.

-

Extraction & Derivatization:

-

To the homogenized sample, add 100 µL of the internal standard solution.

-

Add 10 µL of DIPEA.

-

Add 10 µL of the purified 172 mM PFB-Br solution in methanol.

-

Vortex the tube vigorously for 1 minute.

-

-

Reaction Incubation: Incubate the reaction mixture in an oven or heating block at 60°C for 30 minutes .[11]

-

Cooling and Phase Separation:

-

After incubation, cool the tubes on ice.

-

Add 150 µL of hexane and 150 µL of 0.9% NaCl solution.

-

Vortex again and centrifuge briefly (e.g., 5000 x g for 1 minute) to separate the phases.

-

-

Sample Collection: Carefully pipette the upper hexane layer, which contains the PFB-derivatized SCFAs, into an autosampler vial for GC-MS analysis.[11]

Protocol for Halogenated Phenols in Water

This protocol describes the derivatization of phenols from water samples for analysis by GC-MS.

Materials:

-

PFB-Br solution: 10% (v/v) PFB-Br in a suitable solvent like acetone or isopropanol.

-

Base/Catalyst: Anhydrous Potassium Carbonate (K₂CO₃).

-

Extraction Solvent: Dichloromethane and Hexane.

-

Solvent for final sample: Isopropanol.

Procedure:

-

Sample Extraction:

-

Acidify the water sample (e.g., 500 mL) to pH ≤ 2 with a strong acid.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Collect the organic phase and carefully evaporate it to a small volume, then exchange the solvent to isopropanol.

-

-

Derivatization Reaction:

-

To the isopropanol extract, add an excess of anhydrous K₂CO₃.

-

Add the PFB-Br solution.

-

Seal the vial and heat at 80°C for up to 5 hours to ensure complete derivatization of sterically hindered phenols.[10] For less hindered phenols, shorter times may be sufficient.

-

-

Work-up and Purification:

-

After cooling, add ultrapure water to dissolve the K₂CO₃.

-

Extract the PFB-ether derivatives from the aqueous/isopropanol phase into hexane.

-

Collect the hexane layer. This step may be repeated to maximize recovery.

-

-

Final Preparation: Concentrate the hexane extract under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.[2]

Protocol for Volatile Thiols

This protocol outlines the general procedure for derivatizing volatile thiols for GC-MS analysis.

Materials:

-

PFB-Br solution.

-

Strong, non-nucleophilic base: e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10]

-

Extraction Solvent: A water-immiscible organic solvent (e.g., benzene, dichloromethane).

-

Wash Solution: Water/methanol mixture.

Procedure:

-

Extraction: Extract the thiols from the sample matrix (e.g., wine) into the organic solvent.[10]

-

Derivatization:

-

To the organic extract, add the PFB-Br solution.

-

Add a small amount of the strong base (DBU) to catalyze the reaction by deprotonating the thiol group.

-

-

Reaction: The reaction typically proceeds rapidly at room temperature. Allow the mixture to react for a sufficient time (e.g., 30 minutes).

-

Work-up:

-

Wash the organic phase with a water/methanol solution to remove the base and any excess reagents.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

-

Analysis: The resulting solution containing the PFB-thioether derivatives can be directly analyzed by GC-MS.[10]

Experimental Workflow Visualization

The use of PFB-Br in research follows a structured analytical workflow, from sample collection to data analysis.

Figure 2. A typical analytical workflow using PFB-Br derivatization for GC-based analysis.

Conclusion

This compound (PFB-Br) is an indispensable tool in the analytical chemist's arsenal. Its ability to react with a wide array of functional groups to produce thermally stable and highly electron-capturing derivatives makes it ideal for trace-level quantification. By converting otherwise challenging analytes into species perfectly suited for GC-ECD and GC-NCI-MS, PFB-Br enables researchers in environmental, clinical, and pharmaceutical fields to achieve the sensitivity and specificity required for demanding applications. The standardized protocols and robust performance data outlined in this guide underscore its continued importance and broad utility in advanced scientific research.

References

- 1. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 9. Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

The Synthesis and Utility of Pentafluorophenacyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenacyl bromide (PFBBr), a halogenated derivative of acetophenone, serves as a critical reagent in analytical chemistry and organic synthesis. Its high electrophilicity and the electron-capturing properties of the pentafluorophenyl group make it an exceptional derivatizing agent, particularly for the analysis of carboxylic acids, phenols, and sulfonamides via gas chromatography (GC) with electron capture detection (ECD) and high-performance liquid chromatography (HPLC). This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and detailed experimental protocols for its preparation and application as a derivatizing agent.

Introduction

The precise quantification of low-concentration analytes from complex matrices is a significant challenge in pharmaceutical and environmental analysis. Chemical derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of target molecules. This compound has emerged as a valuable tool in this context. The introduction of the pentafluorophenacyl group enhances the volatility and thermal stability of analytes for GC analysis and imparts strong UV-absorbing and electron-capturing properties, enabling highly sensitive detection. While the exact "discovery" of this compound is not a singular, landmark event, its development is rooted in the broader field of derivatization chemistry for analytical purposes.

Physicochemical Properties

This compound is a solid at room temperature with a distinct molecular structure that dictates its reactivity and utility.

| Property | Value | Reference |

| CAS Number | 5122-16-7 | [1] |

| Molecular Formula | C₈H₂BrF₅O | [1] |

| Molecular Weight | 289.00 g/mol | [1] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | 79 °C at 5 Torr | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in most organic solvents (e.g., acetone, acetonitrile, dichloromethane) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of pentafluoroacetophenone. This reaction proceeds via an enol or enolate intermediate, followed by electrophilic attack by bromine. Several methods for the α-bromination of acetophenones have been reported, and a general, adaptable protocol is presented below.[2][3]

General Synthesis Workflow

The overall workflow for the synthesis of this compound involves the reaction of the starting material with a brominating agent, followed by workup and purification.

Experimental Protocol: α-Bromination of Pentafluoroacetophenone

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[2][3]

Materials:

-

Pentafluoroacetophenone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Dichloromethane (DCM)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalytic amount, if using Br₂ in a non-polar solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane or Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve pentafluoroacetophenone (1.0 eq.) in glacial acetic acid or dichloromethane.

-

Addition of Brominating Agent:

-

Method A (Using Bromine): Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same solvent from the dropping funnel over 30-60 minutes with vigorous stirring. If using a non-polar solvent like DCM, a catalytic amount of anhydrous aluminum chloride can be added to the acetophenone solution before the addition of bromine.

-

Method B (Using NBS): To the solution of pentafluoroacetophenone, add N-bromosuccinimide (1.1 eq.) portion-wise. A radical initiator such as a catalytic amount of benzoyl peroxide may be required, and the reaction may need to be heated to reflux.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid and quench any unreacted bromine.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane or ethanol) to yield pure this compound.

-

Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Application in Derivatization

This compound is a premier derivatizing agent for enhancing the detectability of compounds containing acidic protons, most notably carboxylic acids. The reaction forms a pentafluorophenacyl ester, which is highly responsive to electron capture detection.[4]

Derivatization Workflow for Carboxylic Acids

The derivatization process is typically carried out under basic conditions to deprotonate the carboxylic acid, followed by nucleophilic substitution with this compound.

Experimental Protocol: Derivatization of Carboxylic Acids

This protocol provides a general procedure for the derivatization of carboxylic acids for GC-ECD analysis.[4][5]

Materials:

-

Sample containing the carboxylic acid analyte

-

This compound (PFBBr) solution (e.g., 10 mg/mL in acetone)

-

Potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃)

-

A suitable solvent (e.g., acetone, acetonitrile)

-

Crown ether (e.g., 18-crown-6) as an optional catalyst

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing the carboxylic acid in a suitable solvent in a reaction vial.

-

Deprotonation: Add an excess of potassium carbonate or potassium bicarbonate to the sample solution. The use of a crown ether can facilitate the formation of the carboxylate salt in non-polar solvents.

-

Derivatization: Add an excess of the this compound solution to the reaction vial.

-

Reaction: Cap the vial and heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 15-60 minutes). The optimal temperature and time will depend on the specific analyte.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If necessary, remove the excess base by filtration or centrifugation.

-

The resulting solution containing the pentafluorophenacyl ester derivative can be directly injected into the GC-ECD or HPLC-UV system or may require further cleanup and concentration steps depending on the sample matrix.

-

Conclusion

This compound is a versatile and highly effective derivatizing reagent for the sensitive analysis of a range of acidic compounds. The synthetic route to this reagent is straightforward, relying on the well-established α-bromination of an acetophenone precursor. The protocols provided in this guide offer a foundation for the synthesis and application of this compound in research and analytical laboratories. Its ability to significantly enhance the detectability of analytes ensures its continued importance in the fields of pharmaceutical analysis, environmental monitoring, and beyond.

References

- 1. This compound CAS#: 5122-16-7 [m.chemicalbook.com]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

The Gold Standard for Sensitivity: An In-depth Technical Guide to Pentafluorophenacyl Bromide (PFBBr) Derivatization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of analytical chemistry, the sensitive and reliable quantification of acidic and phenolic compounds is paramount. Pentafluorophenacyl bromide (PFBBr), also known as α-bromo-2,3,4,5,6-pentafluorotoluene, has emerged as a premier derivatization reagent, particularly for carboxylic acids, phenols, and thiols. Its primary function is to transform these polar, non-volatile analytes into stable, volatile derivatives with exceptional electron-capturing properties. This conversion is the key to unlocking ultra-sensitive detection limits, often in the picogram to femtogram range, primarily through gas chromatography with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS). This technical guide provides a comprehensive overview of the mechanism of action of PFBBr, detailed experimental protocols, quantitative performance data, and an exploration of advanced techniques such as phase-transfer catalysis that enhance its efficacy.

The Core Mechanism: A Nucleophilic Substitution Approach

The derivatization of acidic compounds with this compound is fundamentally a nucleophilic substitution reaction, specifically an S(_N)2 reaction. The process can be broken down into two critical steps:

-

Deprotonation of the Analyte: The acidic proton of the analyte, such as the hydroxyl group of a carboxylic acid or a phenol, must first be removed to form a potent nucleophile (a carboxylate or phenoxide anion). This is typically achieved through the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.[1]

-

Nucleophilic Attack and Ester Formation: The resulting anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the PFBBr molecule. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the pentafluorophenyl ring. The bromide ion, being an excellent leaving group, is displaced, resulting in the formation of a stable pentafluorobenzyl (PFB) ester.

The remarkable sensitivity achieved with PFBBr derivatization is attributed to the pentafluorophenyl group. This moiety is strongly electronegative, giving the derivative a high electron capture cross-section. When analyzed by GC-ECD or GC-NCI-MS, the PFB derivative readily captures thermalized electrons, generating a strong, stable negative ion signal, which significantly enhances the signal-to-noise ratio and lowers detection limits.[2][3]

The Role of Catalysis

To facilitate the deprotonation step and enhance reaction rates, a base is almost always employed. For mid- and long-chain carboxylic acids, an organic base like N,N-diisopropylethylamine is commonly used in anhydrous acetonitrile.[1] The choice of base can also impart selectivity; for instance, a strong base like potassium carbonate can be used to derivatize both carboxylic acids and phenols, while a weaker base such as potassium bicarbonate may selectively derivatize carboxylic acids.

For reactions occurring in two-phase systems (e.g., an aqueous sample and an organic solvent containing the PFBBr), a phase-transfer catalyst is often indispensable.

Advanced Derivatization: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. In the context of PFBBr derivatization, it enables the transfer of the deprotonated analyte from an aqueous phase to an organic phase where the PFBBr resides.

The mechanism, typically employing a quaternary ammonium salt like tetrabutylammonium (TBA) hydrogen sulfate, proceeds as follows:

-

Anion Exchange: In the aqueous phase, the carboxylate anion (R-COO

) exchanges with the counter-ion of the phase-transfer catalyst (e.g., the hydrogen sulfate of TBA-HSO(_4)) to form an ion pair (TBA−+− -

Transfer to Organic Phase: The lipophilic nature of the quaternary ammonium cation allows this ion pair to be extracted from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: Once in the organic phase, the "naked" and highly reactive carboxylate anion readily reacts with PFBBr via the S(_N)2 mechanism to form the PFB ester.

-

Catalyst Regeneration: The quaternary ammonium cation then pairs with the displaced bromide ion and returns to the aqueous phase to repeat the cycle.

This catalytic cycle efficiently shuttles the analyte across the phase boundary, leading to faster reaction times and higher derivatization yields.

Quantitative Performance Data

The following tables summarize the quantitative data for the derivatization of various carboxylic acids with this compound, followed by GC-MS analysis.

| Analyte | Derivatization Conditions (Temperature, Time) | Recovery (%) | Limit of Detection (LOD) | Reference |

| Methylmalonic Acid | 80°C, 60 min | 90.3% | 40 µM (in urine) | [1] |

| Halogenated Phenols | 80°C, 5 h | >90% | 0.0066 - 0.0147 µg/L (in water) | [4] |

| Short-Chain Fatty Acids | 60°C, 90 min | 55.7% - 97.9% | 0.244 - 0.977 µM |

Table 1: Recovery and Limits of Detection for PFBBr-Derivatized Analytes.

| Analyte Class | Derivatization Reagent | Ionization Mode | Typical Detection Limits |

| Fatty Alcohols | Pentafluorobenzoyl Chloride (PFBoylCl) | NCI-MS | 1 - 100 µg/mL (linear range) |

| Organic Keto Acids | Pentafluorobenzyl Bromide (PFBBr) | NCI-MS | < 1 pmol |

Table 2: Comparison of Derivatization Reagents and Detection Limits.

Experimental Protocols

Derivatization of Short-Chain Fatty Acids in an Aqueous Matrix

This protocol is adapted for the simultaneous extraction and derivatization of short-chain fatty acids (C1 to C7) for detection by negative chemical ionization GC/MS.

Reagents:

-

Methanol

-

n-Hexane (or isooctane)

-

Pentafluorobenzyl bromide (PFBBr)

-

N,N-Diisopropylethylamine (DIPEA)

-

Sodium chloride

-

Internal standards (e.g., isotope-labeled fatty acids)

-

External standards (volatile free acid mix)

Procedure:

-

Sample Preparation: To a 2.0 mL Eppendorf tube, add the sample (e.g., 10-100 mg of tissue or biological fluid).

-

Internal Standard Addition: Add an appropriate amount of the internal standard solution.

-

Extraction and Derivatization Cocktail: Prepare a fresh cocktail containing 100 µL of 10% (w/v) PFBBr in acetone and 10 µL of 10% (v/v) DIPEA in acetone for each sample.

-

Reaction: Add 110 µL of the cocktail to each sample. Vortex briefly and incubate at 60°C for 30 minutes.

-

Liquid-Liquid Extraction: After cooling the tubes on ice, add 150 µL of hexane and 150 µL of 0.9% (w/v) sodium chloride solution. Vortex thoroughly and centrifuge briefly to separate the phases.

-

Sample Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Derivatization of Long-Chain Fatty Acids in a Non-Aqueous Matrix

This protocol is suitable for the derivatization of long-chain fatty acids that have been previously extracted and dried.

Reagents:

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetonitrile)

-

N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Isooctane (GC grade)

Procedure:

-

Sample Reconstitution: Reconstitute the dried fatty acid extract in 25 µL of 1% DIPEA in acetonitrile.

-

Reagent Addition: Add 25 µL of 1% PFBBr in acetonitrile.

-

Reaction: Cap the reaction vial and incubate at 60-70°C for 60-90 minutes. Alternatively, the reaction can proceed at room temperature for 20 minutes.[5]

-

Solvent Evaporation: After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.

-

Final Reconstitution: Reconstitute the dried PFB esters in 50 µL of isooctane for GC-MS analysis.[5]

Potential Side Reactions and Considerations

While PFBBr derivatization is a robust technique, potential side reactions and interferences should be considered:

-

Hydrolysis: The PFB esters, while generally stable, can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to a decrease in the derivatization yield.

-

Competition from Other Nucleophiles: Other nucleophiles present in the sample matrix can compete with the analyte for PFBBr, potentially reducing the derivatization efficiency. For example, carbonate and bicarbonate ions have been shown to react with PFBBr.

-

C-H Acidic Compounds: In the presence of a base, compounds with acidic C-H bonds, such as methylmalonic acid, can also be alkylated by PFBBr.[1] This can lead to the formation of multiple derivatives from a single analyte.

To mitigate these issues, it is crucial to optimize reaction conditions (temperature, time, reagent concentrations) for the specific analytes of interest and to use appropriate sample cleanup procedures to remove potential interferences.

Visualizing the Workflow and Mechanisms

Conclusion

This compound derivatization stands as a cornerstone technique for the trace-level analysis of acidic and phenolic compounds. Its robust S(_N)2 mechanism, coupled with the exceptional electron-capturing properties of the resulting PFB esters, provides a powerful tool for achieving ultra-low detection limits. By understanding the core mechanism, optimizing reaction conditions, and leveraging advanced techniques like phase-transfer catalysis, researchers and drug development professionals can confidently and accurately quantify a wide range of analytes critical to their work. This in-depth guide serves as a comprehensive resource for the successful implementation of PFBBr derivatization in the modern analytical laboratory.

References

- 1. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine | MDPI [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Pentafluorophenacyl Bromide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information and general handling guidelines for pentafluorophenacyl bromide. Due to the limited publicly available safety data for this specific compound, some recommendations are based on best practices for handling corrosive and hazardous organic chemicals. All laboratory personnel must consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols.

Introduction

This compound (2-bromo-1-(pentafluorophenyl)ethanone), CAS No. 383-53-9, is a fluorinated organic compound used in chemical synthesis. Its reactivity makes it a valuable reagent, but it also necessitates stringent safety precautions. The primary hazard associated with this compound is its corrosive nature[1]. This guide outlines the essential safety and handling protocols to minimize risks during its use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a corrosive substance[1]. Contact with skin, eyes, and mucous membranes can cause severe burns. Inhalation of dust or vapors may lead to respiratory tract irritation. Ingestion is likely to cause severe damage to the gastrointestinal tract.

Physical and Chemical Properties

Limited quantitative data on the physical and chemical properties of this compound is available. The table below summarizes known information.

| Property | Value | Reference |

| Chemical Name | 2-Bromo-1-(pentafluorophenyl)ethanone | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 383-53-9 | N/A |

| Molecular Formula | C₈H₂BrF₅O | N/A |

| Molecular Weight | 292.99 g/mol | N/A |

| Appearance | Not available | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: N/A indicates that the data was not available in the reviewed search results.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| PPE Category | Item | Specifications |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double gloving is recommended. |

| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat made of a low-permeability fabric. |

| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are required. A face shield must be worn over the goggles when handling larger quantities or when there is a significant splash risk. |

| Respiratory Protection | Respirator | Use in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial to ensure safety. The workflow below outlines the key steps.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, bases, and metals[1].

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Spill Response

In case of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Toxicological Information

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound was found in the public domain during the literature search. However, as a corrosive substance, it should be treated as highly toxic upon contact, inhalation, or ingestion.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety department for specific disposal protocols.

Reactivity Profile

Detailed reactivity data is not widely available. However, based on its chemical structure, this compound may be incompatible with:

-

Strong Oxidizing Agents: May cause a violent reaction.

-

Strong Bases: Can lead to decomposition.

-

Metals: May cause corrosion.

-

Moisture: Potential for hydrolysis, though specific data is unavailable.

Conclusion

This compound is a corrosive chemical that demands careful and informed handling. The safety of laboratory personnel is paramount and can be achieved through a combination of appropriate engineering controls (chemical fume hoods), diligent use of personal protective equipment, and strict adherence to established safe handling and emergency protocols. Given the limited specific data, a cautious and conservative approach to safety is strongly advised.

References

A Technical Guide to the Solubility of Penta-fluorophenacyl Bromide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of pentafluorophenacyl bromide (PFPB), a crucial reagent in chemical synthesis, particularly in the derivatization of carboxylic acids for analytical purposes. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this document synthesizes information based on the physicochemical properties of PFPB, solubility data of analogous compounds, and established principles of chemical solubility. This guide aims to provide researchers with practical insights for its effective use in various laboratory settings.

Introduction

This compound, with the chemical formula C₈H₂BrF₅O, is a solid organic compound characterized by a pentafluorinated phenyl ring attached to a brominated ketone. This structure imparts unique reactivity, making it a valuable tool for chemists. However, its effective application is contingent on its solubility in appropriate solvents. The high degree of fluorination significantly influences its polarity and, consequently, its solubility profile. Understanding these characteristics is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving desired yields.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties provide foundational knowledge for predicting its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₈H₂BrF₅O |

| Molecular Weight | 289.00 g/mol |

| Appearance | Solid |

| Melting Point | 30-32 °C |

Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | The large, hydrophobic pentafluorophenyl and bromomethyl groups outweigh the polarity of the carbonyl group. |

| Methanol (CH₃OH) | Polar Protic | Soluble | The polarity of methanol and its ability to engage in dipole-dipole interactions facilitate the dissolution of the polar PFPB. |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, ethanol's polarity allows for favorable interactions with PFPB. |

| Acetone (C₃H₆O) | Polar Aprotic | Very Soluble | As a polar aprotic solvent, acetone is an excellent solvent for polar organic molecules like PFPB. |

| Dichloromethane (CH₂Cl₂) | Non-polar | Soluble | While considered non-polar, the polarity of the C-Cl bonds allows for effective solvation of moderately polar compounds. |

| Chloroform (CHCl₃) | Non-polar | Soluble | Similar to dichloromethane, chloroform can dissolve a range of organic compounds. Phenacyl bromide is known to be freely soluble in chloroform.[1] |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Soluble | Its moderate polarity makes it a suitable solvent for PFPB. |

| Hexane (C₆H₁₄) | Non-polar | Insoluble | The non-polar nature of hexane is incompatible with the polar functional groups of PFPB. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is another highly effective polar aprotic solvent for polar organic molecules. |

This table is based on chemical principles and analogy to similar compounds. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., acetone, ethanol)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides a robust framework for its practical application. Based on its chemical structure, it is predicted to be soluble in polar aprotic and polar protic organic solvents and insoluble in water and non-polar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. Researchers are encouraged to perform preliminary solubility tests to confirm the suitability of a chosen solvent for their specific experimental conditions.

References

In-Depth Technical Guide to Pentafluorophenacyl Bromide: Commercial Sources, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentafluorophenacyl bromide (PFBBr), a crucial reagent in analytical chemistry and organic synthesis. This document details its commercial availability, purity levels, synthetic methodologies, and key applications, with a focus on its role as a derivatization agent in mass spectrometry.

Commercial Availability and Purity

This compound, also known as 2-Bromo-1-(pentafluorophenyl)ethan-1-one, is available from a range of chemical suppliers. The purity of commercially available this compound typically ranges from 95% to over 99%. Below is a summary of representative commercial sources and their stated purities.

| Supplier | Stated Purity | CAS Number |

| Alfa Aesar | 97% | 5122-16-7 |

| J & K SCIENTIFIC LTD. | 95% - 99.99% | 5122-16-7 |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | 5122-16-7 |

| Energy Chemical | 98% | 5122-16-7 |

| Clearsynth Labs Limited | Not Specified | 5122-16-7 |

| ChemScene | ≥98% | 1214345-02-4 (related compound) |

| Advanced ChemBlocks Inc. | 95% | 537050-14-9 (related compound) |

Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's certificate of analysis for lot-specific purity information.

Synthesis of α-Bromo Ketones: A General Protocol

Materials:

-

m-fluoroacetophenone (or pentafluoroacetophenone)

-

Ammonium bromide (NH4Br)

-

Oxone® (potassium peroxymonosulfate)

-

Methanol

-

Ethyl acetate

-

Aqueous sodium thiosulfate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a well-stirred solution of the starting acetophenone (2 mmol) and ammonium bromide (2.2 mmol) in methanol (10 mL), add Oxone® (2.2 mmol).[1]

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.[1]

-

Extract the product with ethyl acetate (3 x 25 mL).[1]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[1]

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography to yield the pure α-bromo ketone.[1]

Application in Derivatization for GC-MS Analysis

This compound is a valuable derivatizing agent, particularly for compounds containing acidic functional groups such as carboxylic acids, phenols, and inorganic anions. The resulting pentafluorobenzyl esters are highly volatile and possess excellent electron-capturing properties, making them ideal for sensitive detection by gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or negative chemical ionization (NCI).[2][3]

Below is a general experimental protocol for the derivatization of short-chain fatty acids (SCFAs) using a similar reagent, pentafluorobenzyl bromide (PFBBr), which can be adapted for use with this compound.[4]

Materials:

-

Sample containing SCFAs

-

Internal standards (e.g., 13C-labeled SCFAs)

-

This compound (PFBBr) solution in a suitable solvent (e.g., methanol)

-

N,N-Diisopropylethylamine (DIPEA)

-

Hexane

-

0.9% (w/v) Sodium chloride solution

-

Eppendorf tubes

-

Vortexer

-

Centrifuge

-

Incubator or heating block

-

Autosampler vials

Experimental Protocol:

-

Sample Preparation: Homogenize a known amount of the sample (e.g., 10-100 mg of tissue or fecal matter) in a suitable buffer.[4]

-

Addition of Internal Standards: Add a known amount of the internal standard solution to the homogenized sample.

-

Derivatization Reaction:

-

Extraction:

-

After cooling the reaction mixture, add hexane and an aqueous salt solution (e.g., 0.9% NaCl) to partition the derivatized analytes into the organic phase.[4]

-

Vortex the mixture and then centrifuge to separate the layers.

-

-

Analysis:

-

Carefully transfer the upper hexane layer containing the derivatized SCFAs to an autosampler vial for GC-MS analysis.[4]

-

Visualizations

The following diagrams illustrate key workflows and pathways related to the use of this compound and similar derivatization agents.

References

- 1. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Spectroscopic Profile of Pentafluorophenacyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pentafluorophenacyl bromide (also known as 2-bromo-1-(pentafluorophenyl)ethan-1-one). The information detailed herein is essential for the accurate identification, characterization, and quality control of this important fluorinated building block in research and drug development.

This compound, with the chemical formula C₈H₂BrF₅O and a molecular weight of approximately 289.0 g/mol , is a solid with a melting point of 30-32 °C and a boiling point of 79 °C at 5 Torr.[1] Its structure, featuring a pentafluorophenyl ring attached to a bromoacetyl group, gives rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br). The exact chemical shift can vary depending on the solvent used.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Singlet | 2H | -C(O)CH₂Br |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon, the bromomethyl carbon, and the carbons of the pentafluorophenyl ring. The carbons attached to fluorine will show coupling (J-coupling), resulting in splitting of the signals.

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | C=O |

| ~30 - 35 | -CH₂Br |

| ~135 - 150 (multiplets) | C-F (ortho, meta, para) |

| ~105 - 115 (multiplet) | C-C(O) |

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR spectrum is characteristic for a pentafluorophenyl group and typically shows three distinct signals corresponding to the ortho, meta, and para fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -140 to -145 | Multiplet | 2F | ortho-F |

| ~ -150 to -155 | Triplet | 1F | para-F |

| ~ -160 to -165 | Multiplet | 2F | meta-F |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group and the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 - 1720 | Strong | C=O stretch |

| ~1500 - 1650 | Strong | C=C stretch (aromatic) |

| ~950 - 1100 | Strong | C-F stretch |

| ~600 - 700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks (⁷⁹Br and ⁸¹Br) will be observed for bromine-containing fragments.

| m/z | Relative Intensity (%) | Assignment |

| 288/290 | ~50 | [M]⁺ (Molecular ion) |

| 209 | ~100 | [M - Br]⁺ |

| 181 | Variable | [C₆F₅CO]⁺ |

| 169 | Variable | [C₆F₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: -100 to -200 ppm (or wider, depending on the instrument reference).

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The resulting fine powder is transferred to a pellet die.

-

A hydraulic press is used to apply a pressure of 8-10 tons to form a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

EI-MS Acquisition:

-

Source Temperature: 150-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

References

In-Depth Technical Guide: Thermal Stability and Degradation of Pentafluorophenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenacyl bromide (2-bromo-2',3',4',5',6'-pentafluoroacetophenone) is a halogenated aromatic ketone of significant interest in organic synthesis, particularly as a derivatizing agent and a building block for complex molecules. Understanding its thermal stability is crucial for safe handling, storage, and application in various chemical processes, especially those conducted at elevated temperatures. This technical guide summarizes the available physical data for this compound, outlines standard experimental protocols for assessing its thermal stability, and proposes potential thermal degradation pathways and products based on the behavior of analogous halogenated aromatic compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5122-16-7 | [1] |

| Molecular Formula | C₈H₂BrF₅O | [1] |

| Molecular Weight | 289.00 g/mol | [1] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | 79 °C @ 5 Torr | [1] |

| Appearance | Crystals, powder, or fused solid; Pale cream to brown or pale gray/blue | |

| Solubility | Reacts with water. Soluble in many organic solvents. | [2][3] |

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation, and also under an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different stages.

Diagram 1: Experimental Workflow for Thermogravimetric Analysis (TGA)

Caption: A generalized workflow for assessing thermal stability using TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is weighed into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy of each transition are determined.

Diagram 2: Experimental Workflow for Differential Scanning Calorimetry (DSC)

Caption: A generalized workflow for analyzing thermal transitions using DSC.

Proposed Thermal Degradation Pathway and Products

In the absence of specific experimental data for this compound, a plausible degradation pathway can be proposed based on the thermal decomposition of other brominated aromatic compounds and flame retardants. The primary degradation is likely to involve the cleavage of the carbon-bromine bond, which is typically the weakest bond in such molecules.

Potential Degradation Steps:

-

Initial C-Br Bond Cleavage: The degradation is likely initiated by the homolytic cleavage of the C-Br bond, forming a phenacyl radical and a bromine radical.

-

Hydrogen Abstraction: The highly reactive bromine radical can abstract hydrogen from other molecules, forming hydrogen bromide (HBr).

-

Radical Recombination and Fragmentation: The phenacyl radical can undergo further reactions, including recombination with other radicals or fragmentation of the aromatic ring and the carbonyl group, especially at higher temperatures.

-

Formation of Stable Byproducts: The fragmentation and recombination reactions can lead to the formation of a complex mixture of smaller molecules.

Expected Degradation Products:

Based on studies of analogous compounds, the following degradation products can be anticipated:

-

Hydrogen Bromide (HBr): A primary product from the cleavage of the C-Br bond and subsequent hydrogen abstraction.

-

Pentafluoroacetophenone: Formed if the bromine radical is replaced by a hydrogen radical.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): From the decomposition of the carbonyl group.

-

Brominated and Fluorinated Aromatic Compounds: Including brominated/fluorinated benzenes and phenols, resulting from fragmentation and rearrangement of the parent molecule.

-

Polycyclic Aromatic Hydrocarbons (PAHs): May form at high temperatures through recombination of smaller fragments.

Diagram 3: Proposed Thermal Degradation Pathway of this compound

Caption: A hypothetical pathway for the thermal degradation of this compound.

Storage and Handling Recommendations

Given the potential for thermal degradation and the irritating nature of the compound and its likely degradation products, the following storage and handling precautions are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] Refrigeration may be advisable for long-term storage to minimize degradation.

-

Handling: Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Conclusion

While specific experimental data on the thermal stability of this compound is lacking, this guide provides a framework for its assessment based on established analytical techniques and the behavior of analogous compounds. The proposed degradation pathway suggests that the primary decomposition products are likely to be corrosive and hazardous, underscoring the need for careful handling and storage. Further experimental investigation using TGA, DSC, and techniques for product identification (e.g., GC-MS) is necessary to fully characterize the thermal properties of this important chemical intermediate.

References

Pentafluorophenacyl Bromide: A Comprehensive Technical Guide to the Derivatization of Carboxylic Acids for Ultrasensitive Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pentafluorophenacyl bromide (PFBBr) as a premier derivatizing agent for carboxylic acids. Renowned for its ability to enhance the detectability of acidic analytes, PFBBr has become an indispensable tool in chromatography and mass spectrometry. This document details the underlying chemistry, optimized experimental protocols, and extensive applications, with a focus on providing actionable data and methodologies for professionals in research and drug development.

Introduction: The Power of the Pentafluorophenacyl Moiety

This compound (PFBBr), also known as 2,3,4,5,6-pentafluorobenzyl bromide, is a highly effective derivatizing agent that converts carboxylic acids into their corresponding pentafluorobenzyl (PFB) esters.[1][2][3] This chemical modification is pivotal for several analytical techniques, primarily because the resulting PFB esters exhibit significantly improved volatility and thermal stability, making them amenable to gas chromatography (GC).[3]

The key to PFBBr's efficacy lies in the introduction of the pentafluorophenyl group. This moiety is a potent electron-capturing group, which dramatically enhances the sensitivity of detection by electron capture detectors (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS).[1][2][3] The derivatives are also UV-active, allowing for detection in high-performance liquid chromatography (HPLC).[2] Consequently, PFBBr derivatization enables the trace-level quantification of a wide array of carboxylic acids, including fatty acids, prostaglandins, and various drug metabolites, in complex biological matrices.[1][4][5]

Reaction Mechanism and Optimization

The derivatization of carboxylic acids with PFBBr proceeds via a nucleophilic substitution reaction. The carboxylate anion acts as the nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide leaving group to form the PFB ester.

The efficiency of this reaction is critically dependent on several factors that can be optimized to achieve maximum yield.[1][6]

-

pH and Base: The reaction is typically carried out under alkaline conditions to ensure the deprotonation of the carboxylic acid to its more nucleophilic carboxylate form.[1] The choice of base can influence selectivity; strong bases like potassium carbonate (K₂CO₃) will derivatize both carboxylic acids and phenols, whereas weaker bases such as potassium bicarbonate (KHCO₃) can selectively derivatize carboxylic acids.[2]

-

Catalysts: Phase-transfer catalysts, such as crown ethers (e.g., 18-Crown-6) or quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate), are often employed to facilitate the transfer of the carboxylate anion from an aqueous phase or solid surface into an organic solvent where the reaction with PFBBr occurs.[2]

-

Solvent: The choice of solvent is crucial. Aprotic solvents like acetone and acetonitrile are commonly used.[1][7]

-

Temperature and Time: Reaction conditions are optimized to ensure complete derivatization without degradation of the analytes or derivatives. Typical conditions range from room temperature to elevated temperatures (e.g., 60-80°C) with reaction times from 20 minutes to an hour or more.[6][7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing PFBBr for the derivatization of carboxylic acids. This data highlights the exceptional sensitivity and broad applicability of the technique.

Table 1: Performance Metrics for Perfluorinated Carboxylic Acids (PFCAs) Analysis

| Analyte Class | Matrix | Analytical Method | Linearity Range | LODs & LOQs | Reference |

|---|---|---|---|---|---|

| PFCAs | Tap Water | GC-MS | 2 - 2000 ng/L | LOD: 0.1 - 0.28 ng/L; LOQ: 0.3 - 0.84 ng/L | [9] |

| PFCAs | Environmental Samples | LC-UV-ESI-MS/MS | Not Specified | < 5 ng/mL |[10] |

Table 2: Performance Metrics for Other Carboxylic Acids

| Analyte Class | Matrix | Analytical Method | Linearity Range | LODs & LOQs | Reference |

|---|---|---|---|---|---|

| Amines | Water | Not Specified | 0.15 pg/mL - 50 ng/mL | 0.117 - 1.527 pg/mL | [6] |

| Halogenated Phenols | Air, Water, Sediment | GC/MS | Not Specified | Air: 0.0033 - 0.0073 µg/m³; Water: 0.0066 - 0.0147 µg/L; Sediment: 0.33 - 0.73 µg/kg | [11] |

| Fluoroacetic Acid & Phenoxy Acid Herbicides | Beverages, Urine, Serum | GC-ECD & GC-MS | Not Specified | GC-ECD: 0.10-0.20 µg/mL; GC-MS: 0.42-0.50 µg/mL; Urine/Serum (SIM): 10 ng/mL |[12] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the derivatization of carboxylic acids using PFBBr, compiled from established research.

Protocol 1: General Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol is adapted for the general derivatization of various carboxylic acids.

-

Materials:

-

This compound (PFBBr) solution (e.g., 100 mM in acetone)[1]

-

Anhydrous potassium carbonate (K₂CO₃)

-

Sample containing carboxylic acids, dried

-

Organic solvent (e.g., Acetone, Acetonitrile)

-

Internal standard (if required for quantification)

-

Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

-

Heating block or water bath

-

Nitrogen evaporator

-

-

Procedure:

-

Sample Preparation: Transfer a known amount of the sample or sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add a small amount of anhydrous K₂CO₃ to the dried sample. Re-dissolve the residue in a suitable volume of organic solvent (e.g., 100 µL of acetone).

-

Derivatization: Add an excess of the PFBBr solution to the vial. The volume of PFBBr solution should be at least double that of the sample solution to ensure a complete reaction.[1]

-

Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to the optimized temperature (e.g., 80°C) for the optimized time (e.g., 60 minutes).[6][7]

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture can be directly injected into the GC-MS system, or a solvent exchange step can be performed if the reaction solvent is not compatible with the GC column. To do this, evaporate the solvent under nitrogen and reconstitute the residue in a suitable solvent like ethyl acetate.

-

Analysis: Inject an aliquot of the final solution into the GC-MS for analysis.

-

Protocol 2: Extractive Alkylation for Biological Samples

This method, also known as ion-pair extraction, allows for the simultaneous extraction and derivatization of analytes from aqueous biological matrices.[2]

-

Materials:

-

PFBBr

-

Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)

-

Sodium hydroxide (0.2 M)

-

Methylene chloride

-

Biological sample (e.g., plasma, urine)

-

-

Procedure:

-

In a reaction vessel, combine 1 mL of the biological sample with 1 mL of methylene chloride.

-

Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate and 1 mL of 0.2 M sodium hydroxide.

-

Add 25 µL of PFBBr.

-

Cap the vessel and shake vigorously for 20-30 minutes at room temperature.

-

Centrifuge to separate the phases.

-

The organic layer (methylene chloride) containing the PFB derivatives can be analyzed directly. For GC-ECD analysis, it is recommended to evaporate the methylene chloride and reconstitute the residue in a more suitable solvent.[2]

-

Applications in Drug Development

The high sensitivity and robustness of PFBBr derivatization make it particularly valuable in the field of drug development.

-

Metabolism Studies: It allows for the quantification of acidic drug metabolites in biological fluids at very low concentrations, which is crucial for pharmacokinetic and pharmacodynamic studies.

-

Biomarker Analysis: Many endogenous carboxylic acids serve as biomarkers for disease states or drug efficacy. PFBBr derivatization enables their precise measurement. For example, it is used in the analysis of prostaglandins, which are important signaling molecules and biomarkers of inflammation.[4]

-

Trace-Level Impurity Analysis: The method can be used to detect and quantify acidic impurities in drug substances and formulations, ensuring product quality and safety.

The integration of fluorine atoms into pharmaceutical compounds is a common strategy in drug design to enhance metabolic stability and binding affinity.[13] PFBBr derivatization provides a powerful analytical tool to support the development of such fluorinated drug candidates.

Conclusion

This compound is a versatile and powerful derivatizing agent for the analysis of carboxylic acids. Its ability to form stable, volatile, and highly detectable PFB esters has solidified its role in sensitive analytical methodologies. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this technique for the precise and accurate quantification of acidic compounds in a variety of complex matrices. The continued application of PFBBr derivatization will undoubtedly contribute to advancements in metabolic research, clinical diagnostics, and pharmaceutical sciences.

References

- 1. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation and quantification of PGE3 following derivatization with panacyl bromide by high pressure liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine | MDPI [mdpi.com]

- 8. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]

- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Pentafluorophenacyl Bromide (PFBBr) Derivatization for Sensitive GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, many biologically and environmentally significant molecules, such as carboxylic acids, phenols, and fatty acids, are non-volatile or thermally labile due to their polar functional groups. Chemical derivatization is a critical sample preparation step that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives suitable for GC-MS analysis.[1][2]

Pentafluorophenacyl bromide (PFBBr), also known as 2,3,4,5,6-pentafluorobenzyl bromide, is a versatile and highly effective derivatization reagent.[3] It reacts with nucleophilic functional groups to form pentafluorobenzyl (PFB) esters, ethers, or thioethers. The resulting PFB derivatives exhibit excellent chromatographic properties and, due to the presence of five fluorine atoms, are strongly electron-capturing.[3] This property makes them exceptionally sensitive for detection by GC with an electron capture detector (GC-ECD) or by GC-MS operating in negative-ion chemical ionization (NICI) mode, allowing for trace-level quantification.[3][4][5]

Principle of Derivatization